molecular formula C8H8ClNO3 B1601153 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene CAS No. 62492-41-5

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

Cat. No.: B1601153
CAS No.: 62492-41-5
M. Wt: 201.61 g/mol
InChI Key: CNOXJOUJOZTIKY-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of benzene, characterized by the presence of chloro, methoxy, methyl, and nitro substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2-methoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis, starting from readily available precursors. The process may include chlorination, methylation, and nitration steps, each optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation or nitration, depending on the substituents already present on the benzene ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophilic Substitution: Sodium hydroxide or ammonia in a suitable solvent.

Major Products:

    Reduction: 1-Chloro-2-methoxy-5-methyl-4-aminobenzene.

    Nucleophilic Substitution: 1-Hydroxy-2-methoxy-5-methyl-4-nitrobenzene or 1-Amino-2-methoxy-5-methyl-4-nitrobenzene.

Scientific Research Applications

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies.

Comparison with Similar Compounds

  • 1-Chloro-2-methoxy-4-nitrobenzene
  • 1-Chloro-2-methoxy-5-methylbenzene
  • 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene

Uniqueness: 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and physical properties. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro and chloro) groups on the benzene ring creates a compound with distinct reactivity patterns compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-chloro-2-methoxy-5-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOXJOUJOZTIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489542
Record name 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62492-41-5
Record name 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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